molecular formula C16H20N8O B2842377 N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198168-23-7

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2842377
CAS No.: 2198168-23-7
M. Wt: 340.391
InChI Key: QYKXCCWLKDANOW-UHFFFAOYSA-N
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Description

The compound “N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, an oxadiazole ring, a triazolopyridazine ring, and an azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The oxadiazole and triazolopyridazine rings are aromatic, contributing to the stability of the molecule. The presence of nitrogen atoms in these rings also allows for the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. The oxadiazole ring, for example, is known to participate in various chemical reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents present .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has been dedicated to synthesizing and characterizing mono- and bicyclic heterocyclic derivatives, including 1,2,4-triazole, 1,3,4-thia-, and oxadiazole rings. These compounds are synthesized through cyclization and reaction processes involving various chemical agents, leading to the formation of compounds with specified structural features. The structures of these newly synthesized compounds are elucidated using spectral and analytical data, including IR, Mass, and 1H NMR spectra, indicating a focus on developing novel compounds with potential for further biological evaluation (El‐Sayed et al., 2008).

Antimicrobial and Antitumor Activities

Several studies have been conducted on the antimicrobial and antitumor activities of new 1,2,4-triazole derivatives. The synthesis of these compounds involves reactions with various ester ethoxycarbonylhydrazones and primary amines. Some of these compounds have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents. Furthermore, certain compounds have been evaluated for their cytotoxic effects against human cancer cell lines, showing inhibition effects comparable to standard treatments, suggesting their utility in anticancer therapy (Bektaş et al., 2007).

Anticancer Evaluation

The anticancer potential of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases has been explored, with compounds demonstrating significant cytotoxicity against various human cancer cell lines. The Mannich bases, in particular, have exhibited potent activity, highlighting their relevance in developing novel anticancer therapies (Abdo & Kamel, 2015).

Anti-diabetic Drug Discovery

The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs have been investigated. These compounds have been tested for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, indicating a methodological approach toward developing effective anti-diabetic medications. The evaluation includes in silico and in vitro assays, along with antioxidant and cytotoxicity assessments, showcasing their potential in treating diabetes (Bindu et al., 2019).

Future Directions

The potential applications of this compound in various fields, such as medicinal chemistry and material science, could be explored. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in signal transduction pathways that regulate cellular responses to cytokines and stress. It plays a significant role in cellular processes such as proliferation, differentiation, stress response, apoptosis, and survival.

Mode of Action

It is likely that the compound binds to the active site of the kinase, inhibiting its activity and thus disrupting the signal transduction pathways it regulates .

Biochemical Pathways

The inhibition of MAPK14 affects multiple biochemical pathways. As MAPK14 is involved in the regulation of various cellular processes, its inhibition can lead to changes in cell proliferation, differentiation, and survival. The exact pathways affected would depend on the specific cellular context .

Pharmacokinetics

Compounds with similar structures have been shown to have good oral bioavailability .

Result of Action

The inhibition of MAPK14 by this compound could potentially lead to a decrease in cell proliferation and survival, and an increase in apoptosis. This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Properties

IUPAC Name

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-10-17-18-13-5-6-14(21-24(10)13)23-7-12(8-23)22(2)9-15-19-20-16(25-15)11-3-4-11/h5-6,11-12H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKXCCWLKDANOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4=NN=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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